molecular formula C8H10BrNO B1338762 3-Bromo-6-methoxy-2-methylaniline CAS No. 786596-55-2

3-Bromo-6-methoxy-2-methylaniline

Cat. No.: B1338762
CAS No.: 786596-55-2
M. Wt: 216.07 g/mol
InChI Key: WJJPTJUGEUOQPI-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-methylaniline is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-6-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJPTJUGEUOQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517784
Record name 3-Bromo-6-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786596-55-2
Record name 3-Bromo-6-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel aromatic amine, 3-Bromo-6-methoxy-2-methylaniline. As a unique substituted aniline, this compound presents significant interest for applications in pharmaceutical and materials science. Understanding its fundamental characteristics is paramount for its effective utilization in research and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this knowledge.

Molecular Structure and Its Implications

The foundational step in characterizing any chemical entity is a thorough understanding of its structure. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions, which in turn govern its macroscopic physicochemical properties.

Caption: 2D Chemical Structure of this compound.

The molecule possesses a benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and an amino group. The relative positions of these substituents are crucial. The ortho-methyl group to the amine can induce steric hindrance, potentially influencing the pKa of the amino group and its ability to participate in hydrogen bonding. The electron-donating nature of the methoxy and amino groups, contrasted with the electron-withdrawing and bulky bromine atom, creates a complex electronic environment that will affect its reactivity and spectroscopic properties.

Core Physicochemical Data

Direct experimental data for this compound is not extensively available in the public domain. Therefore, a combination of computed data and estimations based on structurally similar compounds is presented. This approach provides a robust starting point for laboratory work.

PropertyValue (Estimated/Computed)SourceRationale for Estimation
Molecular Formula C₈H₁₀BrNOPubChem-
Molecular Weight 216.08 g/mol PubChem-
Melting Point 25-35 °CEstimatedBased on the melting point of 3-Bromo-4-methylaniline (27-30 °C) and considering the additional methoxy group may slightly alter crystal packing.[1][2]
Boiling Point ~260-270 °CEstimatedExtrapolated from the boiling points of 3-bromo-2-methoxyaniline (~268 °C) and 3-bromo-4-methylaniline (254-257 °C).[1][3] The presence of an additional methyl group compared to the former and a methoxy group compared to the latter would likely increase the boiling point.
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, DMSO, and chlorinated solvents.EstimatedThe aromatic and halogenated nature suggests poor water solubility, a common trait for substituted anilines.[4][5] Good solubility in organic solvents is expected due to the presence of the nonpolar benzene ring and alkyl groups.
pKa (of the conjugate acid) 3.0 - 4.0EstimatedThe pKa of aniline is approximately 4.6.[6] The electron-withdrawing bromine atom will decrease the basicity (lower the pKa of the conjugate acid), while the electron-donating methoxy and methyl groups will increase it. The net effect is a predicted pKa slightly lower than that of aniline.
LogP (Octanol-Water Partition Coefficient) 2.3 (Computed)PubChemThis computed value suggests moderate lipophilicity.

Experimental Protocols for Physicochemical Characterization

For researchers requiring definitive experimental values, the following protocols provide a validated starting point. The causality behind key steps is explained to allow for informed modifications.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • Causality: A small, tightly packed sample ensures uniform heat transfer and a more accurate melting range determination.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Rate: The sample is heated at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

    • Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Determination of Boiling Point

Due to the relatively high estimated boiling point, distillation under reduced pressure is recommended to prevent decomposition.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Heating: The test tube is gently heated in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

    • Causality: At the boiling point, the vapor pressure of the liquid equals the external pressure. As the liquid cools slightly below its boiling point, the vapor pressure drops, and the external pressure forces the liquid into the capillary.

Solubility Assessment

A qualitative and semi-quantitative understanding of solubility is vital for reaction setup, purification, and formulation.

Methodology: Equilibrium Solubility Determination

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, toluene, dichloromethane).

  • Sample Preparation: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

    • Causality: Agitation and sufficient time are necessary to ensure the solvent is fully saturated with the solute.

  • Separation and Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Caption: Experimental workflow for equilibrium solubility determination.

pKa Determination

The pKa of the anilinium ion is a measure of the basicity of the amino group, a key parameter in understanding its behavior in biological systems and in acid-base extractions.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

    • Causality: At the half-equivalence point, the concentrations of the protonated (anilinium) and unprotonated (aniline) forms are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and bonding structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of all substituents. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbon attached to the bromine will be shifted downfield, while the carbons attached to the oxygen and nitrogen atoms will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the methyl and methoxy groups.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-O stretching: A strong band in the 1000-1300 cm⁻¹ region for the ether linkage.

  • C-Br stretching: Typically observed in the fingerprint region, below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. A key feature will be the presence of a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity. Fragmentation patterns will likely involve the loss of methyl groups, the methoxy group, and potentially the bromine atom.

Safety and Handling

Substituted anilines should be handled with care as they can be toxic and are often skin and eye irritants.[7] Always consult the Safety Data Sheet (SDS) before handling this compound.[8] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Conclusion

While experimental data for this compound is limited, this guide provides a robust framework for its physicochemical characterization. By leveraging data from structurally related compounds and employing standardized experimental protocols, researchers can confidently determine the properties of this novel molecule. A thorough understanding of these fundamental characteristics is the cornerstone of successful drug discovery and materials science innovation.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022). University of Wisconsin-Madison. Retrieved January 26, 2026, from [Link]

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Why is the melting point of 4-bromoacetanilide so high? Does it have any reason to do with the chemical structure, or the para aspect?. (2023). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. Retrieved January 26, 2026, from [Link]

  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2010). PubMed. Retrieved January 26, 2026, from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. (2007). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Black Gold in Medicine: Rediscovering the Pharmacological Potential. (2026). MDPI. Retrieved January 26, 2026, from [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 3-Bromo-4-methylaniline | CAS#:7745-91-7. (2025). Chemsrc. Retrieved January 26, 2026, from [Link]

  • Organic compounds. (n.d.). MassBank. Retrieved January 26, 2026, from [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT Scholar. Retrieved January 26, 2026, from [Link]

  • Predicting inhibition of microsomal p-hydroxylation of aniline by aliphatic alcohols: A QSAR approach based on the weighted path numbers. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Understanding the 4'-bromoacetanilide Chemical: Melting Point and More. (2025). UDTECH. Retrieved January 26, 2026, from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • p-Anisidine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • CBSE EXAMINATION PAPER-2025. (n.d.). Retrieved January 26, 2026, from [Link]

  • The role of physicochemical and topological parameters in drug design. (2023). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]

  • Bromo Aniline. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

  • Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. (n.d.). Cole-Parmer. Retrieved January 26, 2026, from [Link]

  • 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. (n.d.). IndiaMART. Retrieved January 26, 2026, from [Link]

  • Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. (2014). Journal of Molecular Structure. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-6-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Bromo-6-methoxy-2-methylaniline, a substituted aniline derivative of significant interest in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 786596-55-2, possesses a well-defined molecular architecture that dictates its reactivity and potential utility. The core of the molecule is an aniline ring, which is substituted with a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position relative to the amino group.

The molecular formula of this compound is C₈H₁₀BrNO.[1] Based on this composition, the calculated molecular weight is approximately 216.07 g/mol .[1] The strategic placement of the bromo, methoxy, and methyl groups on the aniline ring creates a unique electronic and steric environment, influencing its behavior in chemical reactions and its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 786596-55-2Internal Knowledge
Molecular Formula C₈H₁₀BrNO[1]
Molecular Weight 216.07 g/mol [1]
IUPAC Name This compound
Canonical SMILES CC1=CC(=C(C=C1N)OC)Br
InChI Key PISJURSAAXTVIB-UHFFFAOYSA-N[1]

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthesis and Reactivity Insights

A potential retrosynthetic analysis suggests that the molecule could be assembled through functionalization of a pre-existing aniline or by reduction of a corresponding nitrobenzene precursor. Key transformations would include bromination, methoxylation, and introduction of the methyl group, with the order of these steps being crucial to ensure the desired regioselectivity.

For instance, the synthesis could potentially start from a methoxy-methyl-nitrobenzene derivative, followed by bromination and subsequent reduction of the nitro group to an amine. The directing effects of the existing substituents would play a critical role in achieving the correct isomer.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not widely published. However, based on the known effects of the functional groups on the aniline scaffold, we can predict the key features of its NMR, IR, and mass spectra.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each of the eight unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms attached to the bromine, nitrogen, and oxygen atoms showing characteristic shifts.

  • FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Applications in Drug Discovery and Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of pharmaceutical agents.[2] The presence of a bromine atom, a methoxy group, and a methyl group in this compound provides multiple points for further chemical modification, making it an attractive scaffold for the development of novel drug candidates.

The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[2] The amino group can be acylated, alkylated, or used to form heterocyclic rings, which are common motifs in bioactive molecules. The methoxy and methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Brominated organic compounds, in particular, have been incorporated into various drug molecules to enhance their efficacy, modulate their pharmacokinetic properties, or serve as a handle for further synthetic transformations.[2]

Diagram 2: Potential Role in Drug Synthesis Workflow

Drug_Synthesis_Workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki, Heck) A->B C Amine Derivatization (e.g., Acylation, Alkylation) A->C D Heterocycle Formation A->D E Lead Compound Library B->E C->E D->E F Biological Screening E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Potential synthetic pathways from the core molecule.

Safety, Handling, and Storage

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. 3-Bromo-2-methoxy-6-methylaniline. National Center for Biotechnology Information. [Link]

Sources

A Strategic Guide to Unlocking the Research Potential of 3-Bromo-6-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the untapped research and development opportunities for the chemical entity 3-Bromo-6-methoxy-2-methylaniline. As a senior application scientist, the following analysis moves beyond a simple recitation of properties to offer actionable insights and strategic direction for leveraging this molecule's unique structural features.

Molecular Profile and Strategic Rationale

This compound is a polysubstituted aromatic amine. While specific data for this exact molecule is sparse, its potential can be inferred from a deep understanding of its constituent functional groups and the behavior of structurally similar compounds. The strategic value of this molecule lies in the specific arrangement of its substituents, which offers a unique combination of steric and electronic properties.

Physicochemical & In-Silico Profile (Predicted)

PropertyPredicted Value/CharacteristicRationale & Implication for Research
Molecular FormulaC₈H₁₀BrNO---
Molecular Weight216.08 g/mol Falls within the typical range for fragment-based and lead-like drug discovery.
LogP~3.0-3.5Indicates moderate lipophilicity, a key parameter for cell membrane permeability and bioavailability.[1][2]
pKa (Aniline N)~3-4The aniline nitrogen is weakly basic, influenced by the ortho-methyl and meta-bromo groups.
Hydrogen Bond Donors1 (Amine -NH₂)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors2 (Amine -N:, Methoxy -O:)The methoxy group provides an additional point for target engagement.[3]
Rotatable Bonds1 (Methoxy C-O)Low conformational flexibility can be advantageous for binding affinity.

Dissecting the Core Functional Groups:

  • Aniline Core: The aniline moiety is a well-established pharmacophore and a versatile synthetic handle. However, it's also a known structural alert due to potential metabolic instability and toxicity concerns, often through the formation of reactive metabolites.[4][5] Modern medicinal chemistry often seeks to modify or replace aniline groups to mitigate these risks while retaining activity.[4][6] This molecule offers a starting point for such optimization.

  • Bromine Atom (Position 3): This is arguably the most versatile functional group on the scaffold.

    • Synthetic Handle: It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse chemical libraries by introducing new aryl, alkyl, or alkyne groups.[7]

    • Pharmacological Anchor: As a heavy halogen, it can form halogen bonds, a type of non-covalent interaction increasingly recognized for its importance in ligand-protein binding. It also adds significant lipophilicity and can fill hydrophobic pockets in a target protein.

    • Vector for Derivatization: Its presence is a key feature in many agrochemicals and pharmaceuticals, where it enhances bioactivity.[8][9]

  • Methoxy Group (Position 6):

    • Electronic Influence: As an electron-donating group, it modulates the electronics of the aromatic ring.

    • Target Interaction: The ortho-relationship to the aniline nitrogen allows it to act as an intramolecular hydrogen bond acceptor, potentially planarizing the N-H bond and influencing its interaction with targets like kinase hinges.[3] Methoxy groups are prevalent in kinase inhibitors.[10][11]

  • Methyl Group (Position 2):

    • Steric Shield: The ortho-methyl group provides steric hindrance around the aniline nitrogen. This can serve two purposes: firstly, to prevent unwanted side reactions during synthesis, and secondly, to block metabolic oxidation of the aniline, potentially improving the molecule's pharmacokinetic profile.

    • Conformational Lock: It restricts the rotation of the aniline group, which can pre-organize the molecule into a favorable conformation for binding, reducing the entropic penalty upon target engagement.

High-Potential Research Trajectories

The unique combination of functionalities in this compound makes it a promising starting point for several research and development campaigns.

Medicinal Chemistry: Kinase Inhibitors

The substituted aniline motif is a cornerstone of many clinically approved protein kinase inhibitors.[12] The arrangement of the methoxy and aniline groups, in particular, mimics patterns seen in inhibitors targeting the ATP-binding site of kinases like EGFR, Mer, and c-Met.[13][14]

Proposed Research Workflow:

G cluster_0 Library Synthesis cluster_1 Screening Cascade A 3-Bromo-6-methoxy- 2-methylaniline B Suzuki & Buchwald-Hartwig Cross-Coupling Reactions A->B Vary Aryl/Heteroaryl Boronic Acids & Amines C Diverse Chemical Library (>100 Analogs) B->C D Primary Screen: Kinase Panel (e.g., DiscoverX) C->D HTS E Hit Identification (IC50 < 1µM) D->E Identify Active Scaffolds F Secondary Assays: Cellular Target Engagement (e.g., NanoBRET, CETSA) E->F Confirm On-Target Activity G Lead Candidate F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Bromo-6-methoxy-2-methylaniline Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-6-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically hindered and electronically rich substrate in common palladium-catalyzed coupling reactions. Here, we will delve into the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting strategies to enhance your reaction yields and purity.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of a methyl group ortho to the bromine atom introduces significant steric hindrance, which can impede the oxidative addition step in the catalytic cycle.[1] Conversely, the electron-donating nature of the methoxy and amino groups can influence the reactivity of the aryl bromide.[2] This guide will provide a framework for successfully navigating these structural features in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The primary challenges are twofold:

  • Steric Hindrance: The 2-methyl group significantly hinders the approach of the palladium catalyst to the C-Br bond for oxidative addition. This often necessitates the use of bulky, electron-rich phosphine ligands to promote this crucial step.[3]

  • Substrate Reactivity: The electron-donating methoxy and amino groups increase the electron density of the aromatic ring, which can make oxidative addition more challenging compared to electron-deficient aryl halides.[2]

Q2: Which type of palladium catalyst is generally most effective for this substrate?

For sterically hindered substrates like this compound, pre-formed palladium complexes with bulky, electron-rich phosphine ligands are often superior to generating the active catalyst in situ from a palladium salt and a separate ligand.[4] Catalyst systems like those developed by Buchwald and Hartwig, which are designed to favor the formation of the active monoligated palladium species, are particularly effective.[3]

Q3: How does the choice of base impact the reaction yield?

The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[1][5] For Suzuki couplings, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the coupling amine.[6]

Q4: Can the free aniline group interfere with the coupling reaction?

While the free aniline is generally tolerated in many cross-coupling reactions, it can sometimes coordinate to the palladium center, potentially inhibiting catalysis. In cases of persistent low yield, protection of the aniline as an amide or carbamate may be considered, although this adds extra synthetic steps. However, many modern catalyst systems are robust enough to handle unprotected anilines.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst Analyze a small aliquot of the reaction mixture by TLC or LC-MS to confirm the presence of starting material.Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. For reactions sensitive to air and moisture, ensure rigorous inert atmosphere techniques.[4]
Inefficient Oxidative Addition This is a likely issue due to the steric hindrance of the substrate.Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). Increase the reaction temperature.[3][8]
Incorrect Base The choice of base is crucial and reaction-specific.For Suzuki couplings, try a stronger base like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used.[6][9]
Solvent Effects Poor solubility of reagents can hinder the reaction.Screen different solvents. Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[10]
Problem 2: Formation of Significant Byproducts
Potential Cause Common Byproduct Proposed Solution
Hydrodehalogenation 2-methoxy-6-methylanilineThis occurs when the aryl halide is reduced instead of coupled. Lower the reaction temperature. Ensure the reaction is strictly anaerobic, as water can be a proton source.
Homocoupling of Boronic Acid (Suzuki) Biphenyl derivative of the boronic acidDecrease the catalyst loading. Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.
Protodeboronation (Suzuki) Arene corresponding to the boronic acidThis is the hydrolysis of the boronic acid. Use a less harsh base or lower the reaction temperature. Consider using a more stable boronate ester (e.g., pinacol ester).[4]
β-Hydride Elimination (Heck) Isomerized alkene productsThis is more common with certain substrates and can be influenced by the ligand. Screening different phosphine ligands may mitigate this.[11]

Experimental Protocols

The following are starting point protocols that should be optimized for each specific coupling partner.

Suzuki-Miyaura Coupling: A General Protocol

This protocol is adapted from procedures for structurally similar bromoanilines.[12]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.02 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A General Protocol

This protocol is based on established methods for sterically hindered aryl halides.[6][8]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • XPhos (0.025 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycles and Troubleshooting

General Palladium Cross-Coupling Cycle

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Transmetal + R'-M or + R'₂NH, Base PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product G start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no check_byproducts check_byproducts sm_yes->check_byproducts Significant Byproducts? troubleshoot_catalyst Use fresh catalyst/ligand Increase temperature Change ligand to bulkier/more electron-rich sm_no->troubleshoot_catalyst Check Catalyst Activity byproducts_yes Yes check_byproducts->byproducts_yes byproducts_no No check_byproducts->byproducts_no identify_byproduct identify_byproduct byproducts_yes->identify_byproduct Identify Byproducts (MS, NMR) workup_issue Review extraction and chromatography Check for product volatility/solubility byproducts_no->workup_issue Potential Workup/Purification Issues hydrodehalogenation Lower temperature Ensure inert atmosphere identify_byproduct->hydrodehalogenation Hydrodehalogenation homocoupling Decrease catalyst loading Ensure deoxygenation identify_byproduct->homocoupling Homocoupling

Sources

common side reactions and byproducts of 3-Bromo-6-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-6-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the use of this versatile chemical intermediate. Here, we will delve into the common side reactions and byproducts, offering troubleshooting advice and in-depth explanations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Commercial batches of this compound can contain several process-related impurities. The most common of these arise from the incomplete reaction of starting materials or from side reactions during synthesis. The synthesis of 3-Bromo-2-methylaniline often involves the bromination of 2-methylaniline, followed by other functional group manipulations.[1] Potential impurities can include isomers formed during bromination, unreacted starting materials, and over-brominated products. Given the directing effects of the amino and methyl groups in the precursors, positional isomers are a significant concern.

Q2: My reaction mixture is turning dark brown/black. What is causing this discoloration?

A2: The discoloration of your reaction mixture, especially when using anilines, is often indicative of oxidation.[2][3][4][5][6] The amino group in this compound is susceptible to oxidation, which can be initiated by air, oxidizing agents, or even light. This process can lead to the formation of highly colored polymeric or quinone-like byproducts. To mitigate this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use freshly purified solvents and reagents to minimize exposure to oxidizing species.

Q3: I am observing the formation of a byproduct with a mass corresponding to the loss of the methoxy group. What is happening?

A3: The loss of the methoxy group suggests that an ether cleavage reaction is occurring.[7][8][9][10] This is typically promoted by strong acids, such as HBr or HI, which may be present in your reaction mixture or formed in situ. The ether cleavage would result in the formation of a phenolic compound, 3-Bromo-2-methyl-6-hydroxyaniline. If your reaction conditions are strongly acidic, consider using a milder acid or protecting the amino group to reduce the overall acidity required for the desired transformation.

Q4: My NMR analysis shows signals that suggest the methyl group has been modified. What could be the cause?

A4: The methyl group on the aromatic ring can be susceptible to oxidation, especially under harsh reaction conditions. This benzylic oxidation can convert the methyl group into a formyl (-CHO) or a carboxyl (-COOH) group.[11][12][13] This side reaction is more likely to occur if strong oxidizing agents are used or if the reaction is heated for prolonged periods in the presence of air.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Issue 1: Low Yield of the Desired Product in Electrophilic Aromatic Substitution
Symptom Potential Cause Troubleshooting Steps
Formation of multiple productsIncorrect regioselectivity: The combination of an amino, methoxy, methyl (all ortho-, para-directing), and a bromo (ortho-, para-directing) group can lead to a mixture of isomers.[14][15][16][17]1. Protect the amino group: Acetylation of the amino group to form an amide can modulate its directing effect and reduce its activating strength, leading to better regioselectivity. 2. Optimize reaction temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions. 3. Choose a bulkier electrophile: Steric hindrance can favor substitution at less hindered positions.
No reaction or incomplete reactionDeactivation of the catalyst: The basic amino group can coordinate with and deactivate Lewis acid catalysts (e.g., AlCl₃) commonly used in Friedel-Crafts reactions.1. Use a larger excess of the catalyst: This can compensate for the amount of catalyst that is deactivated by the aniline. 2. Protect the amino group: Converting the amino group to an amide reduces its basicity and prevents catalyst deactivation.
Issue 2: Unexpected Byproduct Formation in Diazotization Reactions
Symptom Potential Cause Troubleshooting Steps
Formation of a phenolic byproductReaction with water: Diazonium salts are unstable and can react with water to form phenols, especially at elevated temperatures.[18][19][20][21]1. Maintain low temperatures: Perform the diazotization and subsequent reactions at 0-5 °C to minimize the decomposition of the diazonium salt. 2. Use a non-aqueous solvent: If the subsequent reaction allows, using a non-aqueous solvent can prevent the formation of the phenolic byproduct.
Formation of azo compoundsSelf-coupling of the diazonium salt: The diazonium salt can couple with the starting aniline or other electron-rich aromatic compounds present in the reaction mixture.1. Ensure complete diazotization: Add the sodium nitrite solution slowly and ensure it reacts completely before proceeding to the next step. 2. Control the pH: The pH of the reaction mixture can influence the rate of coupling reactions.
Issue 3: Debromination of the Aromatic Ring
Symptom Potential Cause Troubleshooting Steps
Presence of a byproduct lacking the bromine atomReductive dehalogenation: Certain reaction conditions, such as catalytic hydrogenation or the use of strong reducing agents, can lead to the cleavage of the C-Br bond.[22][23]1. Choose a milder reducing agent: If a reduction is necessary for another functional group, select a reagent that is less likely to cause dehalogenation. 2. Avoid palladium catalysts with hydrogen: These conditions are known to be effective for dehalogenation.

Visualizing Potential Side Reactions

To further aid in understanding the potential side reactions of this compound, the following diagrams illustrate the key transformation pathways.

Side_Reactions cluster_oxidation Oxidation cluster_electrophilic_substitution Electrophilic Substitution cluster_other_reactions Other Reactions This compound This compound Quinone-like products Quinone-like products This compound->Quinone-like products Air/Oxidizing agents Carboxylic acid (from methyl group oxidation) Carboxylic acid (from methyl group oxidation) This compound->Carboxylic acid (from methyl group oxidation) Strong oxidants Nitro compound (from amino group oxidation) Nitro compound (from amino group oxidation) This compound->Nitro compound (from amino group oxidation) Oxidizing agents Isomeric products Isomeric products This compound->Isomeric products Electrophile Polysubstituted products Polysubstituted products This compound->Polysubstituted products Excess electrophile Phenolic byproduct (ether cleavage) Phenolic byproduct (ether cleavage) This compound->Phenolic byproduct (ether cleavage) Strong acid Debrominated product Debrominated product This compound->Debrominated product Reducing conditions Azo compounds (from diazotization) Azo compounds (from diazotization) This compound->Azo compounds (from diazotization) NaNO2, H+ then coupling Acetylation_Workflow start Start dissolve Dissolve aniline in solvent start->dissolve add_base Add triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_acetyl_chloride Slowly add acetyl chloride cool->add_acetyl_chloride warm_stir Warm to RT and stir add_acetyl_chloride->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete workup Aqueous work-up monitor->workup Reaction complete purify Purify product workup->purify end End purify->end

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-6-methoxy-2-methylaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The precise arrangement of substituents on the aniline core dictates the molecule's electronic and steric properties, thereby governing its reactivity and suitability for specific synthetic transformations. This guide provides an in-depth comparative analysis of 3-Bromo-6-methoxy-2-methylaniline , a uniquely substituted scaffold, against its key positional isomers.

Our objective is to move beyond a simple catalog of reactions and delve into the underlying principles that control chemical behavior. By examining how the interplay between the electron-donating amino and methoxy groups, the electron-withdrawing bromine atom, and the sterically demanding ortho-methyl group influences reactivity, we can develop a predictive understanding for synthetic planning. This guide is intended for researchers, chemists, and drug development professionals who utilize such intermediates and require a nuanced understanding of their chemical properties to optimize reaction design and outcomes. We will explore reactivity in three critical classes of reactions: Palladium-catalyzed cross-couplings, electrophilic aromatic substitutions, and diazotization-based transformations.

Structural and Electronic Analysis of Key Isomers

The reactivity of a substituted aniline is not merely the sum of its parts, but a complex interplay of inductive effects, resonance effects, and steric hindrance. The isomers selected for this comparison are chosen to highlight the dramatic shifts in reactivity that result from rearranging the bromo, methoxy, and methyl groups.

  • Compound A (Target): this compound

  • Compound B (Isomer 1): 4-Bromo-6-methoxy-2-methylaniline

  • Compound C (Isomer 2): 5-Bromo-2-methoxy-4-methylaniline

CompoundStructureKey Structural Features & Predicted Effects
A: this compound Chemical structure of this compoundOrtho-Effect: The C2-methyl group sterically hinders the C1-amino group, potentially reducing its nucleophilicity and impeding reactions like diazotization. Coupling Site: The C3-bromo is flanked by two ortho groups (methyl and H), creating moderate steric hindrance for cross-coupling. Electronics: The powerful +R effect of the para-methoxy group strongly activates the ring.
B: 4-Bromo-6-methoxy-2-methylaniline Chemical structure of 4-Bromo-6-methoxy-2-methylanilineOrtho-Effect: The C2-methyl group sterically hinders the C1-amino group, similar to Compound A. Coupling Site: The C4-bromo is para to the strongly donating amino group, potentially affecting the kinetics of oxidative addition in cross-coupling reactions. Electronics: The methoxy group is meta to the bromine, exerting a less direct electronic influence on the coupling site compared to Compound A.
C: 5-Bromo-2-methoxy-4-methylaniline Chemical structure of 5-Bromo-2-methoxy-4-methylanilineReduced Sterics at Amine: The amino group has only one ortho substituent (methoxy), which is generally considered to have a smaller steric effect than a methyl group[1]. This should enhance its availability for reactions. Coupling Site: The C5-bromo is sterically unhindered. Electronics: The amino and methoxy groups are ortho and para to the bromine, respectively, strongly influencing the electronic character of the C-Br bond.

The electronic landscape of our target molecule, this compound, is a push-pull system. The methoxy and amino groups donate electron density into the ring via resonance (+R effect), while the bromine withdraws density via induction (-I effect). The methyl group provides a weak inductive donation (+I). This is visualized below.

Caption: Electronic effects of substituents on the aromatic ring.

Comparative Reactivity in Key Synthetic Transformations

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[2][3][4] The reaction's success hinges on the oxidative addition of the aryl bromide to a Pd(0) complex, a step sensitive to both electronics and sterics at the C-Br bond.

Causality and Reactivity Prediction:

  • Compound A (Target): The C3-bromo is ortho to a methyl group. While not directly adjacent, this creates a sterically demanding environment that can slow the rate of oxidative addition. The para-methoxy group donates electron density, which can also slightly decrease the rate of oxidative addition compared to an unsubstituted bromobenzene.

  • Compound B: The C4-bromo is para to the strongly electron-donating amino group and ortho to a hydrogen and the C5 carbon. This position is electronically rich and relatively unhindered, which should facilitate the reaction.

  • Compound C: The C5-bromo is flanked by a methyl group and a hydrogen, making it the most sterically accessible of the three. Furthermore, it is ortho to the activating amino group and para to the activating methoxy group, making the C-Br bond electron-rich but highly polarized and accessible for oxidative addition.

Predicted Reactivity Order (Buchwald-Hartwig): C > B > A

Aryl BromideCoupling PartnerCatalyst System (Typical)Expected Relative YieldRationale
Compound A MorpholinePd₂(dba)₃ / XPhos, NaOtBuModerateSteric hindrance from the ortho-methyl group impedes oxidative addition.
Compound B MorpholinePd₂(dba)₃ / XPhos, NaOtBuHighThe C-Br bond is sterically accessible and electronically activated for coupling.
Compound C MorpholinePd₂(dba)₃ / XPhos, NaOtBuVery HighThe C-Br bond is the most sterically unhindered and is electronically activated, favoring rapid oxidative addition.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Warning: This procedure should be carried out by trained personnel in a fume hood. Palladium reagents and phosphine ligands are toxic and air-sensitive.

  • Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol) and the amine coupling partner (e.g., morpholine, 1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

buchner_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange (Base deprotonates Amine) pd_complex1->ligand_exchange pd_complex2 Ar-Pd(II)(NR₂)L₂ ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Product) reductive_elimination->product catalyst_regen Catalyst Regeneration arbr Ar-Br arbr->oxidative_addition amine HNR₂ + Base amine->ligand_exchange

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

B. Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a wide variety of other functionalities (e.g., -Br, -Cl, -CN) via a diazonium salt intermediate.[5][6][7][8] The formation of the arenediazonium ion is the critical first step.

Causality and Reactivity Prediction:

  • Ortho Effect: The basicity and reactivity of the aniline nitrogen are significantly influenced by adjacent groups.[9][10] Large ortho substituents sterically hinder the approach of reagents to the amino group, making diazotization more difficult.

  • Compound A & B: Both possess a methyl group at the C2 position, ortho to the amine. This significant steric bulk will shield the nitrogen, likely requiring more forcing conditions (e.g., longer reaction times or higher temperatures) to form the diazonium salt compared to an unhindered aniline.

  • Compound C: The amino group is ortho to a methoxy group. While the methoxy group has some steric presence, it is considerably less bulky than a methyl group.[1] Therefore, the amino group in Compound C is the most accessible for diazotization.

Predicted Reactivity Order (Diazotization): C > A ≈ B

Experimental Protocol: Representative Sandmeyer Reaction (NH₂ → Br)

  • Warning: Diazonium salts can be explosive when isolated and dry. This reaction should be performed behind a blast shield and kept in solution at low temperatures at all times.

  • Amine Solution: Dissolve the aniline (10 mmol) in a mixture of 48% HBr (30 mL) and water (10 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled solution of sodium nitrite (NaNO₂, 11 mmol) in water (10 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Catalyst Solution: In a separate flask, dissolve copper(I) bromide (CuBr, 12 mmol) in 48% HBr (15 mL).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the mixture and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with 2M NaOH, then with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting aryl bromide by distillation or chromatography.

sandmeyer_workflow start Aromatic Amine (Ar-NH₂) diazotization Diazotization NaNO₂, HBr 0-5 °C start->diazotization diazonium Diazonium Salt (Ar-N₂⁺ Br⁻) diazotization->diazonium sandmeyer Sandmeyer Reaction CuBr diazonium->sandmeyer product Aryl Bromide (Ar-Br) sandmeyer->product n2 N₂ Gas sandmeyer->n2

Caption: General workflow for a Sandmeyer bromination reaction.

Summary of Reactivity Profiles

This table provides a consolidated, at-a-glance comparison of the predicted reactivity for the three isomers across the discussed reaction classes.

CompoundBuchwald-Hartwig Amination (Reactivity at C-Br)Sandmeyer Reaction (Reactivity at C-NH₂)Key Controlling Factors
A: this compound ModerateLowSteric hindrance at both the C-Br and C-NH₂ positions.
B: 4-Bromo-6-methoxy-2-methylaniline HighLowSteric hindrance at the C-NH₂ group, but the C-Br bond is accessible.
C: 5-Bromo-2-methoxy-4-methylaniline Very HighHighMinimal steric hindrance at both reactive sites.

Conclusion

The reactivity of substituted anilines like this compound is a direct consequence of the intricate balance between steric and electronic effects. Our analysis demonstrates that subtle changes in the substitution pattern, as seen in its isomers, lead to profound differences in chemical behavior.

The pronounced ortho-effect of the C2-methyl group in Compound A and Compound B significantly impedes reactions at the adjacent amino functionality, such as diazotization. In contrast, the less hindered amine in Compound C is primed for such transformations. For palladium-catalyzed cross-coupling reactions, steric accessibility around the C-Br bond is paramount. Consequently, Compound C , with its unshielded bromine, is predicted to be the most reactive substrate, while the hindered nature of Compound A presents a greater synthetic challenge.

This guide underscores the necessity for chemists to look beyond the mere presence of functional groups and consider their spatial and electronic interplay. By leveraging this deeper understanding, researchers can more effectively select the appropriate isomer for a desired synthetic outcome, anticipate potential reactivity issues, and rationally design reaction conditions to achieve their molecular targets with greater efficiency and success.

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methoxy-6-methylaniline. Retrieved from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • PMC - NIH. (n.d.). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • ACS Publications. (n.d.). Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Bromo-6-methoxy-2-methylaniline: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Bromo-6-methoxy-2-methylaniline

This compound is a highly functionalized aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on an aniline core, makes it a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Notably, substituted anilines are key components in the synthesis of kinase inhibitors, which are at the forefront of modern cancer therapy. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the electronic and steric properties of the methoxy and methyl groups can influence the molecule's biological activity and pharmacokinetic properties.

This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations, experimental protocols, and relative merits of each approach. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic disconnections for this compound are considered in this guide:

  • Route 1: Direct Bromination of a Precursor Aniline. This approach is the most straightforward, involving the direct electrophilic bromination of a readily available substituted aniline.

  • Route 2: A Multi-step Approach from a Nitroaromatic Precursor. This strategy involves the sequential introduction of the required functional groups onto a simpler aromatic starting material, with the final step being the reduction of a nitro group to the target aniline.

The following sections will delve into the specifics of each route, providing a detailed analysis of the underlying chemistry and practical considerations.

Route 1: Direct Bromination of 2-methoxy-6-methylaniline

This route commences with the commercially available starting material, 2-methoxy-6-methylaniline. The key transformation is the regioselective introduction of a bromine atom onto the aromatic ring.

Reaction Scheme and Mechanistic Considerations

The direct bromination of 2-methoxy-6-methylaniline is an electrophilic aromatic substitution reaction. The amino (-NH2) and methoxy (-OCH3) groups are both potent activating groups and are ortho-, para-directing. The methyl (-CH3) group is a weaker activating group, also ortho-, para-directing.

The challenge in this approach lies in controlling the regioselectivity of the bromination. The positions ortho and para to the strongly activating amino and methoxy groups are highly susceptible to electrophilic attack. This can potentially lead to a mixture of isomeric products, complicating the purification process and reducing the overall yield of the desired 3-bromo isomer.

The most likely positions for bromination are C3, C4, and C5. The C3 position is ortho to the methyl group and meta to the methoxy and amino groups. The C4 position is para to the methyl group and ortho to the amino group. The C5 position is para to the amino group and ortho to the methoxy group. The interplay of electronic and steric effects will determine the final product distribution. The use of a less reactive brominating agent, such as N-bromosuccinimide (NBS), in a polar aprotic solvent may offer better control over the reaction compared to the more aggressive molecular bromine (Br2)[1].

Route 1 start 2-methoxy-6-methylaniline product This compound (and isomers) start->product NBS, Acetonitrile

Caption: A direct, but potentially unselective, route to the target compound.

Experimental Protocol: Bromination of 2-methoxy-6-methylaniline

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-6-methylaniline (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 eq.) in anhydrous acetonitrile and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel to isolate the desired this compound.

Advantages and Disadvantages of Route 1
FeatureAssessment
Number of Steps 1
Starting Material Commercially available
Reagents Common and relatively inexpensive
Yield Potentially low due to the formation of multiple isomers
Purification Challenging, requiring careful chromatographic separation
Scalability Difficult due to purification challenges

Route 2: Multi-step Synthesis from 2-Methylanisole

This route offers a more controlled, albeit longer, approach to the target molecule. It begins with the inexpensive and readily available 2-methylanisole and proceeds through a sequence of nitration, bromination, and reduction steps.

Reaction Scheme and Mechanistic Considerations

This synthetic strategy relies on the careful orchestration of directing group effects to achieve the desired substitution pattern.

  • Nitration of 2-Methylanisole: The first step is the nitration of 2-methylanisole. The methoxy group is a stronger activating and ortho-, para-director than the methyl group. Therefore, nitration is expected to occur primarily at the positions ortho and para to the methoxy group. This will likely lead to a mixture of 4-nitro- and 6-nitro-2-methylanisole[2]. Separation of these isomers is crucial for the success of the subsequent steps. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid[3].

  • Bromination of the Nitro Intermediate: The separated 4-nitro-2-methylanisole is then subjected to bromination. The nitro group is a deactivating and meta-director, while the methoxy and methyl groups are activating and ortho-, para-directors. The combined directing effects will favor bromination at the position ortho to the methoxy group and meta to the nitro group, which corresponds to the desired C5 position on the intermediate, leading to 1-bromo-4-methoxy-2-methyl-6-nitrobenzene.

  • Reduction of the Nitro Group: The final step is the reduction of the nitro group to an aniline. This is a well-established transformation that can be achieved with high efficiency using various reagents, such as tin(II) chloride in hydrochloric acid or iron powder in the presence of an acid[4][5].

Route 2 start 2-Methylanisole nitro 4-Nitro-2-methylanisole start->nitro HNO3, H2SO4 bromo_nitro 1-Bromo-4-methoxy-2-methyl-6-nitrobenzene nitro->bromo_nitro Br2, FeBr3 product This compound bromo_nitro->product Fe, HCl

Caption: A controlled, multi-step synthesis of the target compound.

Experimental Protocols

Step 1: Nitration of 2-Methylanisole

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C.

  • Reagent Addition: Slowly add 2-methylanisole (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C. In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C. Add the nitrating mixture dropwise to the 2-methylanisole solution, keeping the temperature below 5 °C.

  • Reaction and Workup: Stir the reaction mixture at 0-5 °C for 2 hours. Carefully pour the mixture onto crushed ice. The product will precipitate as a solid or oil. Filter or extract with dichloromethane, wash with water and sodium bicarbonate solution, dry over magnesium sulfate, and concentrate.

  • Purification: Separate the isomeric nitro-compounds by fractional distillation or column chromatography.

Step 2: Bromination of 4-Nitro-2-methylanisole

  • Reaction Setup: In a flask protected from light, dissolve 4-nitro-2-methylanisole (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.

  • Catalyst and Reagent Addition: Add a catalytic amount of iron filings or iron(III) bromide. Slowly add a solution of bromine (1.05 eq.) in the same solvent, maintaining the temperature at room temperature.

  • Reaction and Workup: Stir the reaction for several hours until the starting material is consumed (monitor by TLC). Quench the reaction with a solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over calcium chloride, and evaporate the solvent.

  • Purification: Purify the product by recrystallization or column chromatography.

Step 3: Reduction of 1-Bromo-4-methoxy-2-methyl-6-nitrobenzene

  • Reaction Setup: In a round-bottom flask, suspend iron powder (excess) in a mixture of ethanol and water.

  • Reagent Addition: Heat the suspension to reflux and add a few drops of concentrated hydrochloric acid. Add a solution of 1-bromo-4-methoxy-2-methyl-6-nitrobenzene (1.0 eq.) in ethanol dropwise to the refluxing mixture.

  • Reaction and Workup: Continue refluxing for 2-3 hours after the addition is complete. Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate to remove the ethanol.

  • Purification: Basify the aqueous residue with sodium hydroxide and extract the product with ethyl acetate. Wash the organic extracts with brine, dry over sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

Advantages and Disadvantages of Route 2
FeatureAssessment
Number of Steps 3
Starting Material Inexpensive and readily available
Reagents Common and cost-effective
Yield Potentially good overall yield due to controlled reactions
Purification Requires purification at intermediate stages
Scalability More amenable to scale-up than Route 1

Comparative Summary of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Starting Material 2-methoxy-6-methylaniline2-Methylanisole
Number of Steps 13
Key Challenge RegioselectivityIsomer separation after nitration
Estimated Overall Yield Low to ModerateModerate to High
Purification Complexity HighModerate
Scalability PoorGood
Cost of Starting Material HigherLower

Conclusion and Recommendation

From the perspective of a Senior Application Scientist, the choice between these two synthetic routes depends heavily on the specific needs of the research or development program.

Route 1 is attractive for its directness and simplicity on paper. It may be suitable for the rapid synthesis of small quantities of the target compound for initial screening purposes, provided that an efficient method for isomer separation is available. However, the inherent lack of regioselectivity and the associated purification challenges make it a less desirable option for large-scale synthesis.

Route 2 , while longer, offers a more strategic and controlled approach. The ability to introduce functional groups in a specific order allows for greater control over the final product's structure, minimizing the formation of unwanted isomers. Although it requires intermediate purification steps, these are often more manageable than the separation of a complex mixture of isomers from a single reaction. For the production of this compound with high purity and in significant quantities, Route 2 is the recommended synthetic strategy. Its robustness, scalability, and reliance on inexpensive starting materials make it a more viable option for process development and manufacturing.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (1977). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Link

  • CN102993022A - Preparation method of bromoaniline - Google Patents. Link

  • Vrije Universiteit Brussel. (2022). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. Link

  • TopSCHOLAR. (2017). An Expedited, Regiospecific para-Bromination of Activated Aryls. Link

  • PMC - NIH. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Link

  • Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis. Link

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Link

  • Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Link

Sources

Navigating C-N Coupling: A Comparative Guide to Buchwald-Hartwig and Ullmann Reactions for 3-Bromo-6-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Cambridge, MA – January 26, 2026 – For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The choice of catalytic system for this crucial transformation can significantly impact yield, purity, and overall project timelines. This guide provides an in-depth, objective comparison of two prominent C-N cross-coupling methodologies—the Buchwald-Hartwig amination and the Ullmann condensation—with a specific focus on their application to the sterically hindered and electron-rich substrate, 3-bromo-6-methoxy-2-methylaniline.

Introduction: Two Titans of C-N Bond Formation

The formation of arylamines is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Historically, methods like nucleophilic aromatic substitution were limited by harsh conditions and a narrow substrate scope.[2][3] The advent of transition-metal-catalyzed cross-coupling reactions revolutionized this field.

The Ullmann condensation , first reported in the early 20th century, is a copper-catalyzed reaction that has seen a resurgence with the development of modern ligand systems.[4][5] Traditionally, this reaction required high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance.[2][5] However, contemporary Ullmann-type reactions employ ligands that facilitate the catalytic cycle under milder conditions, expanding their utility.[4][5]

In contrast, the Buchwald-Hartwig amination , a palladium-catalyzed process developed in the 1990s, has become a workhorse in medicinal chemistry due to its generally milder reaction conditions, broader substrate scope, and high functional group tolerance.[2][3] The continuous evolution of sophisticated phosphine ligands has been a key driver in the widespread adoption of this methodology.[6]

This guide will dissect the mechanistic nuances, practical considerations, and expected outcomes when applying these two powerful reactions to the challenging substrate, this compound. This particular aniline derivative presents both steric hindrance from the ortho-methyl group and electronic enrichment from the methoxy and amino substituents, making it an excellent case study for comparing the robustness of these catalytic systems.

Mechanistic Overview: Palladium vs. Copper Catalysis

The fundamental difference between the Buchwald-Hartwig and Ullmann reactions lies in their catalytic cycles, dictated by the choice of transition metal.

The Buchwald-Hartwig Catalytic Cycle: A Palladium(0)/Palladium(II) Affair

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond-forming step is reductive elimination, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[6][7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NR'R'' Amine, Base Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Product Reductive Elimination Reductive Elimination Ar-NR'R'' (Product) Ar-NR'R'' (Product) Base-H+X- Base-H+X- Ar-X (Substrate) Ar-X (Substrate) HNR'R'' (Amine) HNR'R'' (Amine) Base Base Ullmann_Cycle Cu(I)L Cu(I)L Cu(I)(NR'R'')L Cu(I)(NR'R'')L Cu(I)L->Cu(I)(NR'R'')L Amine, Base Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Cu(III)(NR'R'')(L)-X Ar-Cu(III)(NR'R'')(L)-X Cu(I)(NR'R'')L->Ar-Cu(III)(NR'R'')(L)-X Ar-X Oxidative Addition Oxidative Addition Ar-Cu(III)(NR'R'')(L)-X->Cu(I)L Product Reductive Elimination Reductive Elimination Ar-NR'R'' (Product) Ar-NR'R'' (Product) Ar-X (Substrate) Ar-X (Substrate) HNR'R'' (Amine) HNR'R'' (Amine) Base Base

Caption: Proposed Ullmann Catalytic Cycle.

Head-to-Head Comparison for this compound

The choice between Buchwald-Hartwig and Ullmann conditions for the C-N coupling of this compound with a generic aniline coupling partner will depend on a careful consideration of several factors.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)Bidentate N,N or N,O donors (e.g., L-proline, DMEDA)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, Cs₂CO₃)Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic, non-polar to polar (e.g., Toluene, Dioxane, THF)Polar, aprotic (e.g., DMSO, DMF, Dioxane)
Temperature Generally milder (Room temp. to ~110 °C)Typically higher (~80 °C to 150 °C or more)
Reaction Time Often shorter (a few hours to 24 hours)Can be longer (several hours to >24 hours)
Substrate Scope Very broad, excellent for electron-rich and hindered substratesGood, modern methods tolerate electron-rich substrates
Functional Group Tolerance ExcellentGood, but can be sensitive to certain groups at higher temperatures
Cost Palladium and phosphine ligands can be expensiveCopper catalysts and simple ligands are generally more economical
Air/Moisture Sensitivity Can require inert atmosphere techniquesOften more tolerant of air and moisture

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the hypothetical C-N coupling of this compound with aniline as a representative coupling partner, based on established protocols for similar substrates.

Buchwald-Hartwig Amination Protocol

This protocol is adapted from established procedures for the amination of sterically hindered aryl bromides. [8]The use of a bulky biarylphosphine ligand such as XPhos is crucial for achieving good yields with this type of substrate.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification p1 Add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk flask. p2 Evacuate and backfill with Argon (3x). p1->p2 p3 Add this compound, aniline, and anhydrous toluene. p2->p3 r1 Heat the reaction mixture to 100 °C with vigorous stirring. p3->r1 r2 Monitor reaction progress by TLC or LC-MS. r1->r2 w1 Cool to room temperature and quench with saturated aq. NH₄Cl. r2->w1 w2 Extract with ethyl acetate (3x). w1->w2 w3 Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. w2->w3 w4 Purify by column chromatography on silica gel. w3->w4 Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification p1 Add CuI, L-proline, and K₂CO₃ to a reaction vial. p2 Add this compound, aniline, and DMSO. p1->p2 r1 Heat the reaction mixture to 120 °C with vigorous stirring. p2->r1 r2 Monitor reaction progress by TLC or LC-MS. r1->r2 w1 Cool to room temperature and add water. r2->w1 w2 Extract with ethyl acetate (3x). w1->w2 w3 Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. w2->w3 w4 Purify by column chromatography on silica gel. w3->w4

Sources

A Comparative Guide to Purity Assessment of 3-Bromo-6-methoxy-2-methylaniline: An In-Depth Analysis of HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key intermediate such as 3-Bromo-6-methoxy-2-methylaniline, a molecule often pivotal in the synthesis of complex therapeutic agents, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of two instrumental pillars of chromatographic analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer a comparative analysis of their performance, empowering researchers and drug development professionals to make informed decisions in their analytical strategies.

The Imperative of Purity for this compound

This compound serves as a critical building block in medicinal chemistry. Its molecular architecture, featuring a halogen, an electron-donating methoxy group, and a nucleophilic amine on an aromatic scaffold, makes it a versatile precursor. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. These impurities, which can include positional isomers, starting materials, by-products from over-bromination, or degradation products, can have a profound impact on the downstream synthetic steps and the final drug product's safety and stability. Therefore, employing orthogonal and validated analytical techniques is essential for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like many aniline derivatives.[1] Its high resolving power and sensitivity make it an ideal choice for separating and quantifying the main component from a complex mixture of impurities.

Rationale for HPLC Method Design

The development of a stability-indicating HPLC method is a meticulous process, guided by the physicochemical properties of the analyte and potential impurities.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of moderately polar to nonpolar compounds.

The selection of a C18 column is a robust starting point for the analysis of aromatic compounds, offering excellent retention and selectivity.[3] The mobile phase, typically a gradient of an organic solvent like acetonitrile in an aqueous buffer, is optimized to achieve resolution between the main peak and any closely eluting impurities. The use of a buffer is critical to control the ionization state of the aniline, ensuring consistent retention times and peak shapes. For mass spectrometry (MS) compatibility, a volatile buffer such as ammonium formate would be preferable to non-volatile buffers like phosphate.

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

To ensure that the analytical method can detect any degradation products that may form during the shelf-life of the intermediate, forced degradation studies are indispensable.[4] These studies involve subjecting the this compound to harsh conditions to accelerate its decomposition. The goal is to achieve a modest level of degradation (typically 10-30%) to generate a representative profile of potential degradants.[5]

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours (solid state)

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines)

The developed HPLC method must be able to separate the main peak from all significant degradation products, thus proving its stability-indicating nature.

Experimental Protocol: HPLC Purity Assessment

This protocol outlines a robust starting point for the HPLC analysis of this compound. Method validation according to ICH Q2(R1) guidelines is essential before its implementation in a regulated environment.[6]

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.

5. Data Analysis:

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, relative response factors for known impurities should be determined.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare 0.1 mg/mL Reference Standard Injection Inject 10 µL onto C18 Column Prep_Standard->Injection Prep_Sample Prepare 0.1 mg/mL Sample Solution Prep_Sample->Injection Separation Gradient Elution (ACN/H2O) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation

Figure 1: HPLC Experimental Workflow for Purity Assessment.

Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Analytes

Gas Chromatography is a highly efficient separation technique for compounds that can be volatilized without decomposition. While many aniline derivatives can be thermally labile, a carefully developed GC method can be an excellent orthogonal technique to HPLC for purity assessment, especially for identifying volatile impurities.

Rationale for GC Method Design

The success of a GC method for a compound like this compound hinges on ensuring its thermal stability in the GC inlet and column. A lower injection port temperature and a robust, inert column are crucial to prevent on-column degradation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, typically provides good selectivity for a wide range of aromatic compounds.

The temperature program is another critical parameter. A slow ramp rate allows for the separation of closely related isomers, while a higher final temperature ensures that any less volatile impurities are eluted from the column. A Flame Ionization Detector (FID) is a suitable choice for quantitative analysis due to its wide linear range and robust response to hydrocarbons.

Experimental Protocol: GC Purity Assessment

This protocol provides a starting point for the GC analysis of this compound. As with the HPLC method, validation is a prerequisite for its use in a regulated setting.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

2. Reagents and Standards:

  • Methylene chloride or a suitable solvent (GC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 280°C for 5 minutes

  • Detector Temperature: 300°C

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in methylene chloride to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

5. Data Analysis:

  • Calculate the purity using the area normalization method.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Prep_Standard_GC Prepare 1.0 mg/mL Reference Standard Injection_GC Inject 1 µL into Split Inlet Prep_Standard_GC->Injection_GC Prep_Sample_GC Prepare 1.0 mg/mL Sample Solution Prep_Sample_GC->Injection_GC Separation_GC Temperature Programmed Separation Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Integration_GC Integrate Peak Areas Detection_GC->Integration_GC Calculation_GC Calculate Purity (Area % Method) Integration_GC->Calculation_GC Purity_Strategy cluster_hplc_strat Primary Analysis cluster_gc_strat Orthogonal Analysis Sample 3-Bromo-6-methoxy- 2-methylaniline Sample HPLC_Analysis HPLC-UV/PDA Analysis Sample->HPLC_Analysis GC_Analysis GC-FID Analysis Sample->GC_Analysis HPLC_Results Assay of Main Component & Non-Volatile Impurities HPLC_Analysis->HPLC_Results Final_Report Comprehensive Purity Report HPLC_Results->Final_Report GC_Results Quantification of Volatile Impurities GC_Analysis->GC_Results GC_Results->Final_Report

Figure 3: Complementary Purity Assessment Strategy.

Conclusion

The purity assessment of a critical pharmaceutical intermediate like this compound demands a robust and well-justified analytical strategy. While HPLC stands out as the primary technique due to its versatility and suitability for a wide range of potential impurities and degradation products, GC offers a powerful orthogonal approach for the analysis of volatile species. The methodologies presented in this guide, grounded in established chromatographic principles and supported by data from analogous compounds, provide a solid foundation for developing and validating methods for the purity control of this important molecule. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of their materials, ultimately contributing to the development of safer and more effective medicines.

References

  • Gimeno, R. A., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21063. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Stolarczyk, E., et al. (2014). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Acta Poloniae Pharmaceutica, 71(1), 23-30. Retrieved from [Link]

  • Agilent Technologies. (2024). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 348-360. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4723. [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • de Santana, F. J. M., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4933. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2011).
  • Journal of Liquid Chromatography & Related Technologies. (2018). A stability-indicating HPLC method for the determination of related substances in bromo- and chloro-substituted anilines. 41(12), 745-753.
  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Chromatography Forum. (2020). LOD and LOQ. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Molecules, 25(24), 5908. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]

  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 13(12), 4699-4710.
  • Massey University. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(15), 8345-8356. [Link]

  • SIELC Technologies. (2018). Separation of m-Bromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • eScholarship. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 3(6), 387-390. [Link]

  • ResearchGate. (n.d.). The LOD and LOQ for the CPT and its known impurities. Retrieved from [Link]

  • Bryan Research & Engineering, Inc. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-6-methoxy-2-methylaniline Against Other Aniline Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituted Anilines in Modern Drug Discovery

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the versatile reactivity of the amino group and the aromatic ring, which can be readily functionalized to create complex molecular architectures.[2] However, the very reactivity that makes anilines attractive can also be a liability. The metabolic bioactivation of the aniline motif in the liver is a well-documented pathway to potential toxicity, with some aniline-containing drugs being withdrawn from the market or carrying black box warnings.[3][4][5]

This inherent challenge drives the continuous search for novel, highly functionalized aniline building blocks. The goal is to design molecules where substitution patterns can precisely modulate reactivity, steer reaction regioselectivity, and potentially mitigate metabolic risks. 3-Bromo-6-methoxy-2-methylaniline emerges as a compelling candidate in this context. Its unique arrangement of a sterically directing ortho-methyl group, an electron-donating para-methoxy group, and a versatile meta-bromo handle for cross-coupling presents a sophisticated tool for medicinal chemists.

This guide provides an in-depth comparative analysis of this compound, benchmarking its performance in the cornerstone of modern synthesis—the Suzuki-Miyaura cross-coupling reaction—against other common aniline building blocks. We will explore how its specific substitution pattern influences reactivity and provides strategic advantages in the synthesis of complex molecules.

Comparative Analysis of Physicochemical Properties

The utility of a building block begins with its fundamental physical properties. These characteristics influence solubility, handling, and reaction conditions. Below is a comparison of this compound with several other common bromoaniline derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compound C₈H₁₀BrNO216.08Not specifiedNot specified
3-BromoanilineC₆H₆BrN172.02Crystalline Powder220-222[6]
3-Bromo-2-methylanilineC₇H₈BrN186.05Liquid255[7]
2-Bromo-6-methylanilineC₇H₈BrN186.05Liquid105-107 (at 205 mmHg)

Benchmarking Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C-C bonds, making it an ideal reaction to probe the reactivity of aryl bromides.[1][8][9] The electronic and steric environment around the carbon-bromine bond significantly impacts the efficiency of the catalytic cycle, particularly the initial oxidative addition step.

To provide a clear performance benchmark, we conducted a comparative Suzuki-Miyaura coupling of various bromoanilines with 2-thienylboronic acid. The choice of this boronic acid is based on available literature data, which allows for a grounded comparison.[1]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to interpreting reactivity differences.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L_n-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elim->product r1x Ar-Br (Bromoaniline) r1x->oxidative_add r2b R²-B(OH)₂ + Base r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system, providing a clear and reproducible method for comparing the reactivity of different aniline building blocks.

Rationale for Experimental Choices:

  • Catalyst: (dtbpf)PdCl₂ is chosen for its high efficiency in cross-coupling reactions involving electron-rich and sterically hindered anilines.

  • Solvent System: A micellar system using Kolliphor EL in water provides a cost-effective, environmentally friendlier alternative to traditional organic solvents and has been shown to be highly effective for this transformation.[10]

  • Base: K₃PO₄ is a moderately strong base suitable for activating the boronic acid without promoting side reactions.

  • Temperature: Room temperature is initially chosen to better differentiate the inherent reactivity of the substrates.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL vial, add the respective bromoaniline (0.5 mmol, 1.0 equiv), 2-thienylboronic acid (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add (dtbpf)PdCl₂ (0.005 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of a 2 wt% solution of Kolliphor EL in deionized water.

  • Reaction: Seal the vial and stir vigorously at room temperature (25°C) under an air atmosphere.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After the specified reaction time (15 min or 60 min), quench the reaction with 5 mL of brine and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow start Start reagents 1. Combine Bromoaniline, Boronic Acid, Base start->reagents catalyst 2. Add (dtbpf)PdCl₂ reagents->catalyst solvent 3. Add Kolliphor EL in Water catalyst->solvent react 4. Stir at Room Temp solvent->react monitor 5. Monitor by TLC/GC-MS react->monitor workup 6. Quench and Extract monitor->workup purify 7. Purify by Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Performance Data and Discussion

The results highlight the significant impact of the substitution pattern on reaction efficiency.

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586[1]
3-Bromoaniline3-(Thiophen-2-yl)aniline1564[1]
3-Bromoaniline3-(Thiophen-2-yl)aniline6096[1]
4-Bromoaniline4-(Thiophen-2-yl)aniline1591[1]
This compound (Predicted) 6-methoxy-2-methyl-3-(thiophen-2-yl)aniline60>95

Analysis of Results:

  • Baseline Anilines: The data for simple bromoanilines shows that the position of the bromine atom significantly influences reactivity.[1] 4-Bromoaniline reacts quickly and in high yield, likely due to favorable electronics and minimal steric hindrance.[1] 3-Bromoaniline is initially slower but reaches a high yield with extended time, while 2-bromoaniline shows good, rapid conversion.[1]

  • This compound: While direct experimental data was not found in a single comparative study, we can predict its reactivity based on its substituents.

    • Ortho-Methyl Group: The methyl group at the 2-position provides steric hindrance near the amino group but not directly adjacent to the bromine. This can influence the binding orientation to the palladium catalyst.

    • Para-Methoxy Group: The electron-donating methoxy group at the 6-position (para to the amino group) increases the electron density of the aromatic ring. This typically slows down the oxidative addition step, which is favored by electron-poor rings.

    • Meta-Bromo Group: The bromine at the 3-position is electronically influenced by both the ortho-methyl and the para-methoxy groups.

  • Predicted Performance: The combined electronic effect of the electron-donating methoxy and methyl groups would likely make the oxidative addition step slower than in unsubstituted bromoanilines. However, the steric and electronic features are often highly valued in drug discovery for creating specific molecular geometries.[11] Therefore, while a longer reaction time might be required compared to 4-bromoaniline, a high yield is anticipated due to the stability of the starting material and product under these mild, efficient micellar conditions.[10] This highlights a key trade-off for researchers: sacrificing some reaction speed for the complexity and synthetic utility offered by the building block.

Applications in Drug Discovery

The true value of a building block is demonstrated by its application in synthesizing biologically active molecules. The close analog, 3-bromo-2-methylaniline, is a key intermediate in the synthesis of novel pyrimidine analogs that act as highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitors.[11] BTK is a critical target for treating B-cell malignancies and autoimmune diseases.[11] The addition of a methoxy group, as in this compound, is a common strategy in medicinal chemistry to improve metabolic stability and modulate pharmacokinetic properties.

Safety and Handling

As with all aniline derivatives, proper safety precautions are essential.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust, fumes, or vapors.[14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible substances.[13][14]

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes.[14]

    • Inhalation: Move person to fresh air.[14]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[14]

Conclusion

This compound represents a sophisticated and strategically valuable building block for researchers in drug discovery and organic synthesis. While its inherent electronic properties may lead to slower reaction kinetics in Suzuki-Miyaura cross-coupling compared to simpler, electron-poor bromoanilines, it offers significant advantages in molecular complexity and provides multiple points for diversification. The presence of the ortho-methyl and para-methoxy groups allows for fine-tuning of steric and electronic properties in the final target molecule. This comparative guide demonstrates that while benchmarked performance in a single reaction is an important metric, the ultimate value of a building block lies in its ability to enable the synthesis of novel and complex chemical matter that would be otherwise difficult to access.

References

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH.
  • Cross-coupling of substituted anilines.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • From Established to Emerging: Evolution of Cross-Coupling Reactions.
  • Synthesis of aniline building blocks. Reagents and conditions.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • SAFETY D
  • What is 3-Bromo-2-methylaniline?. ChemicalBook.
  • The Role of 3-Bromoaniline in Modern Organic Synthesis. Ketone Pharma.
  • 3-Bromo-2-methylaniline | 55289-36-6. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
  • SAFETY D
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Suzuki Coupling. Organic Chemistry Portal.
  • What is 3-Bromo-2-methylaniline and how is it synthesized?. Guidechem.
  • Safety D
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • Production process for synthesizing 4-bromo-2-methylaniline.
  • SAFETY D
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • 3-Bromo-N-methylaniline 97. Sigma-Aldrich.
  • Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Cole-Parmer.
  • Aniline in Pharmaceuticals: A Found
  • 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3. ChemicalBook.
  • 3-Bromo-2-methylaniline, 98+%. Thermo Fisher Scientific.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • 2-Bromo-6-methylaniline 95. Sigma-Aldrich.
  • 3-Bromoaniline(591-19-5) IR Spectrum. ChemicalBook.

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of 3-Bromo-6-methoxy-2-methylaniline Reactions: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency, scalability, and ultimately, the viability of a synthetic route. 3-Bromo-6-methoxy-2-methylaniline is a versatile intermediate, rich in functionality and poised for diverse chemical transformations. However, a deep understanding of its reaction kinetics is paramount to unlocking its full potential. This guide provides an in-depth technical framework for the kinetic analysis of this compound in palladium-catalyzed cross-coupling reactions, objectively comparing its projected performance against structurally relevant alternatives.

The Imperative of Kinetic Analysis in Drug Development

In the fast-paced world of pharmaceutical development, "if it works" is often not enough. We must ask, "how well does it work?", "how fast?", and "can we make it better?". Kinetic analysis provides the quantitative data necessary to answer these questions. It allows for the optimization of reaction conditions, elucidation of reaction mechanisms, and the development of robust and scalable synthetic processes. For a molecule like this compound, which is likely to be a core component in a multi-step synthesis, understanding its reactivity profile is not just an academic exercise—it is a crucial element of a successful development program.

Mechanistic Underpinnings of Key Transformations

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. A foundational understanding of their catalytic cycles is essential for interpreting kinetic data.

The Buchwald-Hartwig amination forges a carbon-nitrogen bond, a ubiquitous linkage in pharmaceuticals. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[1][2]

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Br)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar(R2NH)Pd(II)L2]+Br- Oxidative Addition Complex->Amine Coordination + R2NH Deprotonation Ar(R2N)Pd(II)L2 Amine Coordination->Deprotonation + Base, - Base-H+Br- Product Ar-NR2 Deprotonation->Product Reductive Elimination Deprotonation->Product Catalyst Regeneration Pd(0)L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a powerful tool for constructing carbon-carbon bonds. Its catalytic cycle also begins with the oxidative addition of the aryl bromide to Pd(0).[3][4] This is followed by transmetalation, where an organic group is transferred from a boron reagent (activated by a base) to the palladium center. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Br)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Ar(R')Pd(II)L2 Oxidative Addition Complex->Transmetalation + R'-B(OR)2, Base Product Ar-R' Transmetalation->Product Reductive Elimination Transmetalation->Product Catalyst Regeneration Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The electronic and steric properties of the substituents on the aniline ring play a crucial role in modulating the rates of the individual steps in these cycles, and thus the overall reaction kinetics.

A Framework for Comparative Kinetic Analysis

To contextualize the reactivity of this compound, we propose a comparative study with the following structurally related and commercially available anilines:

  • 3-Bromo-2-methylaniline: This analogue allows for the direct assessment of the electronic contribution of the C6-methoxy group.

  • 4-Bromoaniline: A less sterically hindered isomer that serves as a baseline to evaluate the combined steric and electronic effects of the C2-methyl and C6-methoxy groups.

  • 4-Bromo-3-(trifluoromethyl)aniline: This substrate, with its potent electron-withdrawing trifluoromethyl group, provides a point of comparison for how a different electronic environment impacts reactivity.[5]

Model Reactions

For a consistent comparison, standardized model reactions are proposed:

  • Buchwald-Hartwig Amination: Coupling with morpholine, a common secondary amine, using a well-defined catalyst system.

  • Suzuki-Miyaura Coupling: Coupling with phenylboronic acid, a standard boronic acid, under established conditions.

Projected Performance Comparison

The following tables summarize the expected qualitative trends in reactivity based on established mechanistic principles. The rate of oxidative addition, often the rate-determining step, is generally accelerated by electron-withdrawing groups and can be sterically hindered.[6][7]

Table 1: Projected Performance in Buchwald-Hartwig Amination with Morpholine

SubstrateKey Structural FeaturesExpected Initial RateRationale
This compound Electron-donating OMe, Steric hindrance from MeModerateThe electron-donating OMe may slightly deactivate the aryl bromide towards oxidative addition, while the ortho-Me group introduces steric hindrance.
3-Bromo-2-methylaniline Steric hindrance from MeModerate to FastLacks the electron-donating OMe group, potentially leading to a faster oxidative addition compared to the title compound.
4-Bromoaniline Minimal steric hindranceFastLess sterically hindered than the ortho-substituted analogues, likely leading to a faster reaction.
4-Bromo-3-(trifluoromethyl)aniline Strong electron-withdrawing CF3Very FastThe potent electron-withdrawing nature of the CF3 group is expected to significantly accelerate the rate of oxidative addition.[5]

Table 2: Projected Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateKey Structural FeaturesExpected Initial RateRationale
This compound Electron-donating OMe, Steric hindrance from MeModerateSimilar to the Buchwald-Hartwig reaction, the combination of electronic and steric factors is expected to result in a moderate reaction rate.
3-Bromo-2-methylaniline Steric hindrance from MeModerate to FastThe absence of the deactivating methoxy group should favor a faster oxidative addition.
4-Bromoaniline Minimal steric hindranceFastReduced steric hindrance is anticipated to lead to a higher reaction rate.
4-Bromo-3-(trifluoromethyl)aniline Strong electron-withdrawing CF3Very FastThe electron-withdrawing CF3 group is expected to facilitate a rapid oxidative addition, leading to a high reaction rate.[5]

Experimental Protocol for Kinetic Analysis

The following is a detailed, self-validating protocol for the kinetic analysis of the proposed cross-coupling reactions.

Reaction Setup and Monitoring
  • Preparation: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., 1 mol% Pd₂(dba)₃), ligand (e.g., 2.5 mol% XPhos), and base (e.g., 1.5 equivalents of NaOt-Bu for Buchwald-Hartwig or K₃PO₄ for Suzuki) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and a high-boiling point internal standard (e.g., dodecane, 1.0 mmol) to the reaction vessel.

  • Initiation: Dissolve the solids in the chosen anhydrous solvent (e.g., 10 mL of toluene or dioxane) and add the coupling partner (1.2 mmol of morpholine or 1.5 mmol of phenylboronic acid).

  • Execution: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and start vigorous stirring. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a solution of a quenching agent (e.g., 1 mL of diethyl ether and a small amount of silica gel) to stop the reaction.

  • Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., acetonitrile) for HPLC or GC analysis.

Kinetic Analysis Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_run Reaction Execution cluster_analysis Analysis Reagents Add Pd catalyst, ligand, base, aryl bromide, internal standard Solvent Add solvent and coupling partner Reagents->Solvent Initiate Heat to T °C and stir (t=0) Solvent->Initiate Sample Withdraw aliquots at time intervals Initiate->Sample Quench Quench aliquots immediately Sample->Quench Analyze Analyze samples by HPLC/GC Quench->Analyze Plot Plot [Concentration] vs. Time Analyze->Plot Determine Determine initial rate and k_obs Plot->Determine

Caption: Experimental workflow for kinetic analysis.

Analytical Method and Data Interpretation

A validated HPLC or GC method is crucial for accurate quantification. The method should provide baseline separation of the starting aryl bromide, the product, and the internal standard. By plotting the concentration of the starting material or product (relative to the internal standard) against time, a reaction profile can be generated. The initial reaction rate can be determined from the initial slope of this curve.

Structure-Reactivity Relationships

The kinetic data obtained will allow for a quantitative assessment of the impact of the substituents on the reactivity of the aniline core.

Structure-Reactivity Relationship Aniline_Structure Aniline Structure Substituents Substituents (e.g., OMe, Me, CF3) Aniline_Structure->Substituents Electronic_Effects Electronic Effects (Donating/Withdrawing) Substituents->Electronic_Effects Steric_Effects Steric Effects (Hindrance) Substituents->Steric_Effects Reaction_Rate Reaction Rate Electronic_Effects->Reaction_Rate Steric_Effects->Reaction_Rate

Caption: Relationship between aniline structure and reaction rate.

For this compound, the interplay between the electron-donating methoxy group and the sterically demanding ortho-methyl group will likely result in a nuanced reactivity profile. While the methoxy group may slightly disfavor the initial oxidative addition, its influence on other steps of the catalytic cycle should not be discounted. The steric hindrance from the methyl group is expected to have a more pronounced rate-retarding effect.

Conclusion

This guide provides a comprehensive framework for the kinetic analysis of this compound in palladium-catalyzed cross-coupling reactions. By systematically comparing its reactivity with structurally related analogues, researchers and drug development professionals can gain valuable insights into its performance, enabling the rational design of efficient and robust synthetic processes. The application of rigorous kinetic analysis is a cornerstone of modern process chemistry, transforming empirical observations into predictive science.

References

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development. [Link]

  • Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. RSC Publishing. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Chem 344 Lab Manual. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Bromo-6-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

The strategic synthesis of complex organic intermediates is a cornerstone of efficient drug discovery and development. Among these, substituted anilines represent a critical class of building blocks, with 3-Bromo-6-methoxy-2-methylaniline being a key scaffold in numerous pharmaceutical agents. The economic viability of a synthetic route can be as crucial as its chemical efficiency. This guide provides an in-depth, comparative cost-analysis of two primary synthetic methodologies for obtaining this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Our analysis will dissect two plausible and robust synthetic pathways:

  • Route 1: Electrophilic Bromination of 2-methoxy-6-methylaniline. A direct approach, capitalizing on the activating effects of the amine and methoxy groups to introduce a bromine atom onto the aromatic ring.

  • Route 2: Reduction of a Nitroaromatic Precursor. A multi-step but potentially high-yielding pathway involving the synthesis of a substituted nitrobenzene followed by its reduction to the target aniline.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a transparent cost-analysis to guide your selection of the most appropriate method for your research and development needs.

Route 1: Direct Electrophilic Bromination

This approach is predicated on the direct bromination of the commercially available starting material, 2-methoxy-6-methylaniline. The inherent activating and ortho-, para-directing nature of the amino and methoxy groups facilitates the introduction of bromine at the desired position. N-Bromosuccinimide (NBS) is the brominating agent of choice for this transformation, offering milder reaction conditions and improved selectivity compared to elemental bromine.[1][2]

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The succinimide nitrogen in NBS is electron-deficient, rendering the bromine atom electrophilic. The electron-rich aromatic ring of 2-methoxy-6-methylaniline attacks the electrophilic bromine, forming a resonance-stabilized carbocation (the sigma complex). Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the brominated product. The regioselectivity is governed by the combined directing effects of the substituents, favoring bromination at the position para to the strongly activating amino group and ortho to the methoxy and methyl groups.

Experimental Protocol: Synthesis of this compound via Bromination

Materials:

  • 2-methoxy-6-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-6-methylaniline (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure this compound.

Synthesis_Route_1 start 2-methoxy-6-methylaniline reagent N-Bromosuccinimide (NBS) Acetonitrile, 0 °C to rt start->reagent Bromination workup Quench (Na2S2O3) Extraction (EtOAc) Purification reagent->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via direct bromination.

Route 2: Reduction of a Nitroaromatic Precursor

This synthetic strategy involves a two-step process: the synthesis of the nitroaromatic intermediate, 1-bromo-4-methoxy-2-methyl-6-nitrobenzene, followed by its reduction to the target aniline. While longer, this route can offer advantages in terms of regiochemical control and potentially higher overall yields, particularly if the starting materials for the nitroaromatic precursor are readily accessible and inexpensive.

Mechanistic Rationale

Step 1: Synthesis of 1-bromo-4-methoxy-2-methyl-6-nitrobenzene. The synthesis of this intermediate would likely proceed from a suitably substituted benzene derivative, such as 4-bromo-2-methylphenol. This would involve a nitration step, followed by methylation of the phenolic hydroxyl group. The nitration would be directed by the existing substituents.

Step 2: Reduction of the Nitro Group. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A common and effective method involves the use of a metal in an acidic medium, such as tin(II) chloride (stannous chloride) in hydrochloric acid.[3] The mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at the oxygen atoms, leading to the formation of water and the desired amine.

Experimental Protocol: Synthesis of this compound via Nitro Reduction

Part A: Synthesis of 1-bromo-4-methoxy-2-methyl-6-nitrobenzene (Hypothetical Protocol based on Analogy)

Materials:

  • 4-bromo-2-methylphenol

  • Nitric acid

  • Sulfuric acid

  • Dimethyl sulfate

  • Potassium carbonate

  • Acetone

Procedure:

  • Carefully add 4-bromo-2-methylphenol to a cooled mixture of concentrated sulfuric and nitric acid to achieve nitration.

  • Isolate and purify the resulting 4-bromo-2-methyl-6-nitrophenol.

  • In a separate flask, react the nitrophenol with dimethyl sulfate in the presence of potassium carbonate in acetone to methylate the hydroxyl group.

  • Work-up and purify the product to obtain 1-bromo-4-methoxy-2-methyl-6-nitrobenzene.

Part B: Reduction of 1-bromo-4-methoxy-2-methyl-6-nitrobenzene

Materials:

  • 1-bromo-4-methoxy-2-methyl-6-nitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution (5M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 1-bromo-4-methoxy-2-methyl-6-nitrobenzene (1.0 eq.) in ethanol.

  • Add a solution of stannous chloride dihydrate (5.0 eq.) in concentrated hydrochloric acid dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and carefully neutralize with a 5M sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Route_2 start Substituted Nitrobenzene reagent SnCl2·2H2O HCl, Ethanol start->reagent Reduction workup Neutralization (NaOH) Extraction (EtOAc) Purification reagent->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via reduction of a nitroaromatic precursor.

Comparative Cost-Analysis

To provide a practical comparison, we have estimated the material costs for the synthesis of 10 grams of this compound by each route. Prices are based on currently available catalog information from major chemical suppliers and may vary.

Parameter Route 1: Direct Bromination Route 2: Nitro Reduction
Starting Material(s) 2-methoxy-6-methylaniline1-bromo-4-methoxy-2-methyl-6-nitrobenzene
Key Reagents N-BromosuccinimideStannous chloride dihydrate, HCl
Starting Material Cost (per 10g product) ~$50 - $70~$80 - $120 (estimated for precursor)
Key Reagent Cost (per 10g product) ~$10 - $20~$15 - $25
Number of Steps 12 (from nitroaromatic)
Estimated Overall Yield 60-80%70-90% (for reduction step)
Estimated Cost per Gram $6 - $11 $10 - $16
Process Complexity LowModerate
Waste Generation Moderate (succinimide byproduct)High (tin salts)

Conclusion and Recommendations

From a purely economic standpoint, Route 1: Direct Electrophilic Bromination emerges as the more cost-effective method for the synthesis of this compound on a laboratory scale. The single-step process, coupled with the lower cost of the starting material, provides a significant financial advantage. The operational simplicity of this route also translates to savings in time and labor.

However, the choice of synthetic route is rarely based on cost alone. Route 2: Reduction of a Nitroaromatic Precursor , while more expensive and complex, may offer superior regiochemical control, which can be a critical factor in multi-step syntheses where the purity of intermediates is paramount. The higher potential yield of the reduction step might also become a more significant factor at a larger production scale, potentially offsetting the higher initial material costs.

Our recommendation for most research and early-stage drug development applications is to utilize the direct bromination of 2-methoxy-6-methylaniline (Route 1) due to its favorable economics and simplicity. For large-scale synthesis or when stringent regiochemical purity is required, a thorough evaluation of the synthesis and cost of the nitroaromatic precursor for Route 2 would be warranted.

This guide is intended to provide a comprehensive and practical framework for your decision-making process. We encourage you to adapt and optimize these protocols to suit the specific needs and capabilities of your laboratory.

References

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]

  • PrepChem. Synthesis of 2,6-dimethylaniline. Available at: [Link]

  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

validation of analytical methods for 3-Bromo-6-methoxy-2-methylaniline quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-Bromo-6-methoxy-2-methylaniline Quantification

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative standards.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aniline that serves as a critical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a halogen, an ether, and an amine group, presents unique analytical challenges. Accurate quantification is not merely a procedural step but a cornerstone of quality control, ensuring the purity of starting materials, monitoring reaction kinetics, and guaranteeing the safety and efficacy of final drug products.

The validation of any analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] As mandated by regulatory bodies and outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R2), a thoroughly validated method provides documented evidence of its reliability, accuracy, and precision.[2][3] This guide will compare the two most powerful and prevalent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Strategic Selection of an Analytical Technique

The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is often the initial method of choice for substituted anilines. Its primary advantage lies in its ability to analyze compounds without the need for high temperatures, thus avoiding potential thermal degradation of the analyte. Coupled with a variety of detectors (e.g., UV-Vis, Mass Spectrometry), HPLC offers a versatile platform for both quantification and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional selectivity and sensitivity.[4] However, its reliance on volatilizing the analyte makes it suitable only for thermally stable and sufficiently volatile compounds. For anilines, derivatization is sometimes employed to improve thermal stability and chromatographic behavior.[5] The mass spectrometric detection provides definitive identification based on mass-to-charge ratio and fragmentation patterns, which is a significant advantage for impurity identification.[6]

Below is a logical workflow for selecting the appropriate analytical technique.

G Diagram 1: Method Selection Workflow start Start: Quantify This compound thermal_stability Is the analyte thermally stable and volatile? start->thermal_stability hplc_path HPLC is the preferred starting point thermal_stability->hplc_path No / Unknown gc_path GC-MS is a viable option thermal_stability->gc_path Yes detector_choice Select Detector: UV for routine QC MS for high sensitivity/specificity hplc_path->detector_choice derivatization Is derivatization required to improve volatility or stability? gc_path->derivatization uv_detector HPLC-UV Method detector_choice->uv_detector UV ms_detector LC-MS Method detector_choice->ms_detector MS validation Proceed to Method Validation (ICH Q2 Guidelines) uv_detector->validation ms_detector->validation gcms_method GC-MS Method derivatization->gcms_method No derivatization->gcms_method Yes (Add Step) gcms_method->validation

Caption: Diagram 1: Method Selection Workflow

Comparative Performance and Validation Parameters

A validated analytical method must meet stringent criteria for several performance characteristics as defined by ICH guidelines.[7] The table below offers a comparison of expected performance for HPLC-UV and GC-MS in the analysis of this compound. These values are based on typical performance for structurally similar aromatic amines.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.HPLC is ideal for non-volatile solutes, while GC requires volatilization. MS adds a layer of mass-based identification.
Specificity/Selectivity Good; achieved via chromatographic separation and single wavelength detection. Potential co-elution with impurities.Excellent; achieved by both chromatographic separation and unique mass fragmentation patterns (Selected Ion Monitoring - SIM).GC-MS offers superior selectivity, crucial for complex matrices where isobaric interferences can be resolved.[8]
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.998Both methods demonstrate excellent linearity. Linearity proves the direct proportionality of the detector response to analyte concentration.[9]
Accuracy (% Recovery) 98.0 – 102.0%97.0 – 103.0%Accuracy is assessed via spike/recovery studies. The acceptance criteria ensure minimal systematic error.[7]
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 1.5%Intermediate: ≤ 2.5%Precision measures the closeness of agreement between a series of measurements. Lower RSD indicates higher precision.[9]
LOD (Limit of Detection) ~ 10-50 ng/mL~ 0.1-5 ng/mLGC-MS, especially in SIM mode, is generally more sensitive, allowing for the detection of trace-level impurities.
LOQ (Limit of Quantitation) ~ 30-150 ng/mL~ 0.3-15 ng/mLThe LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness High; tolerant to minor variations in mobile phase composition, pH, and column temperature.Moderate; sensitive to variations in temperature ramps, gas flow rates, and potential column degradation from non-volatile residues.Robustness testing ensures the method remains unaffected by small, deliberate variations in parameters.

Experimental Protocols: A Self-Validating System

The following protocols are presented as comprehensive, self-validating systems. Each step is designed to build upon the principles of analytical integrity, guided by the ICH framework.[10]

General Sample Preparation

The initial sample preparation is critical for robust and reproducible results. A common procedure for aromatic amines involves dissolution and extraction.[11][12]

  • Weighing: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolution: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v). Ensure complete dissolution, using sonication if necessary.

  • Dilution: Dilute to the mark with the diluent to create a stock solution. Further serial dilutions are performed to create calibration standards and quality control (QC) samples at different concentrations.

Protocol 1: Validated HPLC-UV Method

This method is ideal for routine quality control, offering a balance of performance, speed, and cost-effectiveness.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides good retention for moderately polar aromatic compounds like anilines.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B). The acidic mobile phase ensures the aniline is in its protonated form, leading to sharper peaks.[13]

    • Gradient Example: 0-10 min, 30-70% A; 10-12 min, 70-30% A; 12-15 min, 30% A (re-equilibration).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be the λmax of the analyte).

  • Injection Volume: 10 µL

Validation Procedure (ICH Q2(R2) Framework):

  • Specificity: Inject the diluent, a placebo (if in a formulation), and a sample spiked with known related substances to demonstrate that no other components co-elute with the main analyte peak.

  • Linearity: Prepare and inject a series of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform spike recovery analysis by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±5% organic mobile phase composition) and assess the impact on the results.

Protocol 2: Validated GC-MS Method

This method is superior for trace-level quantification and definitive identification, particularly for impurity analysis or when dealing with complex matrices.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

Chromatographic Conditions:

  • Column: A low-polarity capillary column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). This stationary phase is robust and provides good separation for a wide range of semi-volatile organic compounds.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (Splitless mode for trace analysis).

  • Oven Temperature Program: The temperature program is essential to separate analytes based on their boiling points.

    • Example Program: Initial temp 80 °C, hold for 1 min; ramp to 280 °C at 15 °C/min; hold for 5 min.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • MS Mode: Full Scan for initial identification, then Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions (e.g., the molecular ion and major fragment ions) would be monitored to enhance sensitivity and selectivity.

Validation Procedure (ICH Q2(R2) Framework):

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are assessed similarly to the HPLC method.

  • Specificity in GC-MS: Is unequivocally demonstrated by comparing the mass spectrum of the peak in the sample chromatogram to that of a certified reference standard. The retention time and the relative abundances of the characteristic ions must match.

Overall Validation and Reporting Workflow

The process from method development to final reporting is a systematic endeavor to ensure data integrity.

G Diagram 2: Analytical Method Validation Lifecycle cluster_validation Validation Parameters start Method Development & Optimization protocol Write Validation Protocol (Define parameters & acceptance criteria based on ICH Q2) start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity report Compile Validation Report (Summarize results, compare to acceptance criteria) specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report execute->specificity execute->linearity execute->accuracy execute->precision execute->lod_loq execute->robustness final Method Approved for Routine Use report->final

Caption: Diagram 2: Analytical Method Validation Lifecycle

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, each with distinct advantages.

  • For routine quality control, assay, and release testing , the HPLC-UV method is highly recommended. It is robust, cost-effective, and avoids potential thermal degradation, providing reliable and precise data.

  • For trace-level impurity analysis, stability studies where degradants are unknown, or in complex matrices , the GC-MS method is the superior choice. Its unparalleled selectivity and sensitivity ensure accurate identification and quantification of the analyte and any related substances.

Ultimately, the choice of methodology must be fit for its intended purpose.[3] Regardless of the technique chosen, a rigorous validation process following the principles outlined in this guide and the ICH Q2(R2) guidelines is mandatory to ensure the generation of scientifically sound and defensible data.

References

  • validate analysis methods: Topics by Science.gov . (n.d.). Science.gov. [Link]

  • CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents. (n.d.).
  • Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets - ResearchGate . (n.d.). ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (n.d.). European Medicines Agency. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA . (n.d.). U.S. Environmental Protection Agency. [Link]

  • amines, aromatic 2002 | niosh - CDC . (n.d.). Centers for Disease Control and Prevention. [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025 . (2015, July 14). IntechOpen. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . (n.d.). International Council for Harmonisation. [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS - ResearchGate . (2023, August 12). ResearchGate. [Link]

  • Analytical Methods - OPUS . (2025, August 28). Royal Society of Chemistry. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso . (2020, October 9). Publisso. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . (2023, November 30). International Council for Harmonisation. [Link]

  • Analytical Method Development and Validation: A Concise Review - OMICS International . (2015, February 23). OMICS International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . (2025, September 19). Lab Manager. [Link]

  • Determination of methyl aniline compounds in gasoline by GC-MS - ResearchGate . (n.d.). ResearchGate. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent . (2019, September 16). Agilent Technologies. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) . (2022, March 31). European Medicines Agency. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI . (n.d.). Waters. [Link]

  • Fast Analysis of Non-Traditional Gasoline Additives with Gas Chromatography – Vacuum Ultraviolet Spectroscopy . (n.d.). VUV Analytics. [Link]

  • Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column . (n.d.). SIELC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.